molecular formula C10H7F2IN2 B1448125 1-(3,5-Difluorobenzyl)-4-iodo-1H-pyrazole CAS No. 1853185-31-5

1-(3,5-Difluorobenzyl)-4-iodo-1H-pyrazole

Cat. No.: B1448125
CAS No.: 1853185-31-5
M. Wt: 320.08 g/mol
InChI Key: CKCYKAXCPATYNA-UHFFFAOYSA-N
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Description

The compound “1-(3,5-Difluorobenzyl)-4-iodo-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with an iodo group at the 4-position and a 3,5-difluorobenzyl group at the 1-position .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized from a 3,5-difluorobenzyl bromide through a series of reactions involving nucleophilic substitution and perhaps a coupling reaction.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The 3,5-difluorobenzyl group would add aromaticity and electron-withdrawing fluorine atoms, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atoms and the electrophilic iodine atom. The pyrazole ring might undergo reactions typical of aromatic heterocycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of fluorine atoms could influence its polarity and boiling point .

Scientific Research Applications

Synthesis and Functionalization

  • Sequential Functionalization of Pyrazole Derivatives : Research by Paulson et al. (2002) focuses on the synthesis of pyrazole derivatives, including those similar to 1-(3,5-Difluorobenzyl)-4-iodo-1H-pyrazole, using regioselective metalation and cross-coupling techniques. This methodology is significant for creating various functionalized pyrazoles (Paulson, Eskildsen, Vedsø, & Begtrup, 2002).

Heterocyclic Analogues and Characterization

  • Heterocyclic Analogues of Pyrazole : Eller et al. (2006) discuss an efficient synthesis approach for pyrazole analogues, highlighting the versatility of pyrazole structures in creating diverse heterocyclic compounds (Eller, Wimmer, Haring, & Holzer, 2006).

Spectroscopic and Theoretical Investigations

  • Spectroscopic Analysis of Pyrazole Derivatives : Özkınalı et al. (2018) conducted spectroscopic and theoretical investigations on new pyrazole Schiff bases, providing insights into their structural and electronic properties, which is relevant to understanding compounds like this compound (Özkınalı, Gür, Şener, Alkın, & Çavuş, 2018).

Pyrazole Nucleus as a Scaffold in Research

Molecular and Crystallographic Analysis

  • Molecular and Crystallographic Analysis : Yang et al. (2021) provide a detailed study on the crystal structure and molecular conformation of a pyrazole derivative, which aids in understanding the structural characteristics of similar compounds like this compound (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).

Catalytic Applications

  • Catalytic Applications in Aqueous Coupling : Han et al. (2007) explore the use of pyrazole-derived compounds in catalysis, particularly in Suzuki−Miyaura coupling, which demonstrates the application of pyrazoles in catalytic processes (Han, Huynh, & Tan, 2007).

Optical Properties and In Silico Assessment

Safety and Hazards

As with any chemical compound, handling “1-(3,5-Difluorobenzyl)-4-iodo-1H-pyrazole” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices .

Properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2IN2/c11-8-1-7(2-9(12)3-8)5-15-6-10(13)4-14-15/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCYKAXCPATYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CN2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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